molecular formula C20H20BrOP B1585902 (Methoxymethyl)triphenylphosphonium bromide CAS No. 33670-32-5

(Methoxymethyl)triphenylphosphonium bromide

Cat. No. B1585902
CAS RN: 33670-32-5
M. Wt: 387.2 g/mol
InChI Key: NOCGROPYCGRERZ-UHFFFAOYSA-M
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Description

“(Methoxymethyl)triphenylphosphonium bromide” is an organophosphorus compound . It is a white solid that is soluble in polar organic solvents . It has a molecular weight of 387.26 and a molecular formula of C20H20BrOP .


Synthesis Analysis

Methyltriphenylphosphonium bromide, a similar compound, is produced by treating triphenylphosphine with methyl bromide . This reaction is represented by the equation: Ph3P + CH3Br → Ph3PCH3Br .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C20H20OP.BrH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 . The SMILES string is [Br-].CP+(c2ccccc2)c3ccccc3 .


Chemical Reactions Analysis

Methyltriphenylphosphonium bromide is the principal precursor to methylenetriphenylphosphorane, a useful methylenating reagent . This conversion is achieved by treating methyltriphenylphosphonium bromide with a strong base .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 175-179 °C .

Scientific Research Applications

Antitumor Properties

(Methoxymethyl)triphenylphosphonium bromide and its derivatives have been explored for their antitumor properties. Studies have identified significant activity in compounds related to this compound in the treatment of lymphocytic leukemia, emphasizing the importance of the triarylphosphonium halide moiety for antileukemic activity (Dubois, Lin, & Beisler, 1978). Another study synthesized and characterized derivatives of vinblastine-type alkaloids, where this compound was one of the compounds evaluated for its antitumor potential (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).

Synthesis and Biological Characterization for Mitochondrial pH Determination

A study on the synthesis and biological characterization of new aminophosphonates for mitochondrial pH determination included this compound. This study aimed at developing sensitive molecular tools for real-time monitoring of mitochondrion/cytosol pH gradients, showcasing the compound's potential in bio-medical research (Culcasi et al., 2013).

Polymer Chemistry

In polymer chemistry, this compound has been utilized in the chemical modification of polymers. A study demonstrates its use in modifying poly(methyl methacrylate) resin for bromination of organic compounds, highlighting its application in creating specialized polymers (Hassanein, Akelah, Selim, & El Hamshary, 1989).

Electrochemical Applications

In the field of electrochemistry, this compound has been studied for its potential in creating new C-C bonds. The compound has been explored in nickel-catalyzed dehydroxylative cross-coupling processes, demonstrating its versatility in chemical syntheses (Li et al., 2021).

Corrosion Inhibition

This compound has also been investigated for its effectiveness as a corrosion inhibitor. A study examined its role as a green corrosion inhibitor on mild steel in acidic medium, incorporating experimental and theoretical evaluations to understand its protective mechanism (Kumar et al., 2017).

Mechanism of Action

Target of Action

The primary target of (Methoxymethyl)triphenylphosphonium bromide is aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

This compound interacts with its targets through a process known as the Wittig Reaction . This reaction involves the preparation of an alkene by the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt . The geometry of the resulting alkene depends on the reactivity of the ylide .

Biochemical Pathways

The Wittig Reaction, facilitated by this compound, affects the biochemical pathway involving the conversion of aldehydes and ketones to alkenes . This can have downstream effects on various metabolic processes that involve these compounds.

Result of Action

The primary molecular effect of this compound’s action is the formation of alkenes from aldehydes or ketones . This can lead to changes in the concentrations of these compounds in the cell, potentially affecting various cellular processes.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, the presence of strong bases can affect the reactivity of the ylide in the Wittig Reaction .

Safety and Hazards

“(Methoxymethyl)triphenylphosphonium bromide” is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

methoxymethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20OP.BrH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCGROPYCGRERZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378616
Record name (Methoxymethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33670-32-5
Record name (Methoxymethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33670-32-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of (methoxymethyl)triphenylphosphonium bromide in the synthesis of capsaicin-like molecules and why is this significant?

A1: this compound is a key reagent in the synthesis of capsaicin-like molecules. It acts as a Wittig reagent, reacting with aldehydes to form specific alkenes. [, ] This is particularly useful in these studies because it allows for the controlled introduction of a methoxyethene side chain. This side chain can then be further manipulated through acid-catalyzed cyclization to form the desired complex aromatic structures found in capsaicin-like molecules. [] This is significant because capsaicinoids are known for their biological activity, particularly as agonists of the TRPV1 receptor, which is involved in pain sensation. [] Therefore, the ability to efficiently synthesize these molecules opens avenues for developing new analgesics.

Q2: Can you give a specific example from the research of how this compound is used?

A2: Certainly. In one of the studies, researchers used this compound to react with 4-benzyloxy-3-methoxybenzaldehyde. [] This reaction created a new carbon-carbon double bond, introducing the methoxyethene group. Following this step, acid hydrolysis was used to transform the product into (4-benzyloxy-3-methoxyphenyl)acetaldehyde. This aldehyde is a valuable precursor for further synthesis of various capsaicin-like molecules. []

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